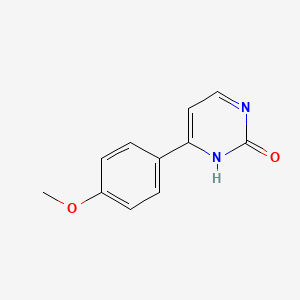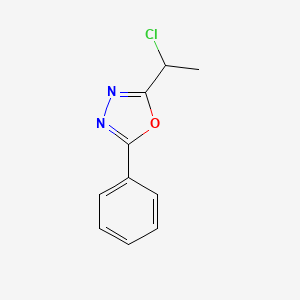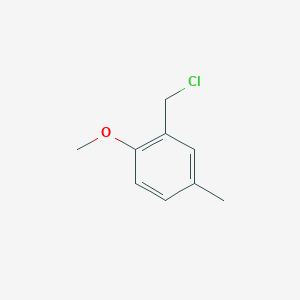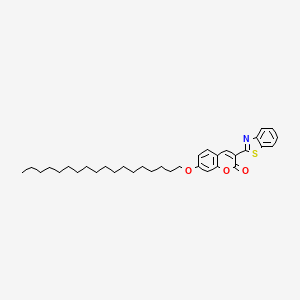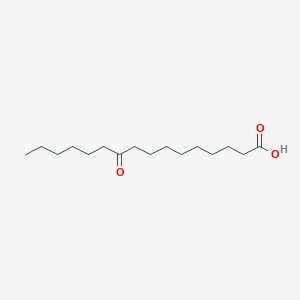![molecular formula C14H14O2S B1608651 1-Methyl-2-[(phenylsulfonyl)methyl]benzene CAS No. 71996-48-0](/img/structure/B1608651.png)
1-Methyl-2-[(phenylsulfonyl)methyl]benzene
Overview
Description
1-Methyl-2-[(phenylsulfonyl)methyl]benzene, also known as 2-Methylbenzyl phenyl sulfone, is a chemical compound with the molecular formula C14H14O2S and a molecular weight of 246.32 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Methyl-2-[(phenylsulfonyl)methyl]benzene consists of a benzene ring with a methyl group and a phenylsulfonyl methyl group attached to it . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
1-Methyl-2-[(phenylsulfonyl)methyl]benzene is a solid at room temperature. It has a melting point of 81-83°C (lit.) . Its density is 1.183g/cm3 and it has a boiling point of 435.9ºC at 760 mmHg .Scientific Research Applications
Organic Synthesis
Synthesis of Heterocyclic Compounds : Compounds similar to "1-Methyl-2-[(phenylsulfonyl)methyl]benzene" have been used as intermediates in the synthesis of heterocyclic compounds. For instance, studies have shown their use in the formation of furans and cyclopentenones (Watterson et al., 2003).
Substrate for Chemical Reactions : These compounds have also been explored as substrates for Michael Donor/Acceptors in the novel synthesis of fused cyclopentenes (Padwa et al., 1996).
Crystallography and Molecular Structure
Crystal Structure Analysis : The crystal structures of related compounds have been extensively studied. For example, the molecular and crystal structures of 2-{[2-phenylsulfonyl)hydrazinylidene]methyl}benzoic acid have been characterized, revealing important details about their molecular architecture (Asegbeloyin et al., 2019).
Study of Non-Covalent Interactions : Research has also delved into understanding the non-covalent interactions within these compounds, which are crucial for stabilizing their crystal structures (Sampath et al., 2005).
Medicinal Chemistry
- Drug Design and Synthesis : In medicinal chemistry, variants of "1-Methyl-2-[(phenylsulfonyl)methyl]benzene" are investigated for their potential as drug candidates. For instance, heteroaryl sulfonamides derived from similar structures have been explored as new EP1 receptor selective antagonists (Naganawa et al., 2006).
properties
IUPAC Name |
1-(benzenesulfonylmethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-12-7-5-6-8-13(12)11-17(15,16)14-9-3-2-4-10-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECXBSVNSKIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400792 | |
| Record name | 1-Methyl-2-[(phenylsulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[(phenylsulfonyl)methyl]benzene | |
CAS RN |
71996-48-0 | |
| Record name | 1-Methyl-2-[(phenylsulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate](/img/structure/B1608568.png)
![4,6-Diphenyl-[2,2']bipyridinyl](/img/structure/B1608569.png)


